molecular formula C14H12N2O3 B567759 N-Methyl-3-(3-nitrophenyl)benzamide CAS No. 1365271-36-8

N-Methyl-3-(3-nitrophenyl)benzamide

Cat. No. B567759
M. Wt: 256.261
InChI Key: CPMIUCPNVICPMP-UHFFFAOYSA-N
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Description

“N-Methyl-3-(3-nitrophenyl)benzamide” is a chemical compound with the CAS Number: 1365271-36-8 . It has a molecular weight of 256.26 and its IUPAC name is N-methyl-3’-nitro [1,1’-biphenyl]-3-carboxamide .


Synthesis Analysis

While specific synthesis methods for “N-Methyl-3-(3-nitrophenyl)benzamide” were not found, benzamide compounds are generally synthesized starting from benzoic acid or its derivatives and amine derivatives . The products are purified, and their analysis is determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .

Scientific Research Applications

Antidiabetic and Antimicrobial Potential

N-Methyl-3-(3-nitrophenyl)benzamide derivatives have shown significant antidiabetic potential against α-glucosidase and α-amylase enzymes, key targets in managing diabetes. In addition, certain derivatives displayed potent antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties against Candida albicans and Aspergillus niger. This dual activity suggests a promising avenue for developing new antidiabetic and antimicrobial agents, supported by molecular dynamic and docking studies that reveal insights into the molecular structure and receptor target sites of these compounds (Thakal, Singh, & Singh, 2020).

Chemosensor Development

N-Methyl-3-(3-nitrophenyl)benzamide derivatives have also been utilized in the development of chemosensors for detecting cyanide in aqueous environments. By exploiting cyanide's strong affinity toward the acyl carbonyl carbon of these compounds, high selectivity for CN− detection was achieved. This approach offers a practical system for monitoring CN− concentrations in various aqueous samples, showcasing the adaptability of N-Methyl-3-(3-nitrophenyl)benzamide derivatives in environmental monitoring applications (Sun, Wang, & Guo, 2009).

Corrosion Inhibition

Further research has demonstrated the potential of N-Methyl-3-(3-nitrophenyl)benzamide derivatives in inhibiting the acidic corrosion of mild steel. The presence of nitro and methoxy substituents significantly influences the inhibition efficiency, with studies showing how these compounds act at the metal/electrolyte interface to prevent corrosion. This application is particularly relevant in industrial settings where corrosion resistance is crucial for maintaining the integrity of metal structures (Mishra et al., 2018).

Crystal Structure Analysis

The crystal structure of N-Methyl-3-(3-nitrophenyl)benzamide has been analyzed, providing detailed insights into its molecular geometry and intermolecular interactions. Such studies are fundamental in the design of new compounds with enhanced properties, as understanding the structural basis of chemical behavior is key to tailoring molecules for specific applications (Saeed, Hussain, & Flörke, 2008).

properties

IUPAC Name

N-methyl-3-(3-nitrophenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O3/c1-15-14(17)12-6-2-4-10(8-12)11-5-3-7-13(9-11)16(18)19/h2-9H,1H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPMIUCPNVICPMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=CC(=C1)C2=CC(=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40742836
Record name N-Methyl-3'-nitro[1,1'-biphenyl]-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40742836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methyl-3-(3-nitrophenyl)benzamide

CAS RN

1365271-36-8
Record name N-Methyl-3'-nitro[1,1'-biphenyl]-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40742836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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